6-Chloro-2-fluoro-3-(methylthio)pyridine
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Overview
Description
6-Chloro-2-fluoro-3-(methylthio)pyridine is a chemical compound that has garnered significant attention in scientific research and industry due to its diverse physical, chemical, and biological properties. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)pyridine typically involves the introduction of chloro, fluoro, and methylthio groups onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine derivative with appropriate reagents under controlled conditions. For instance, starting with 2-chloro-3-nitropyridine, the nitro group can be reduced, followed by substitution reactions to introduce the fluoro and methylthio groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, and the pyridine ring can undergo reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation of the methylthio group can produce sulfoxides or sulfones.
Scientific Research Applications
6-Chloro-2-fluoro-3-(methylthio)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-fluoro-3-(methylthio)pyridine include other substituted pyridines, such as:
- 2-Chloro-3-fluoropyridine
- 3-Methylthio-2-fluoropyridine
- 6-Chloro-3-methylthiopyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of chloro, fluoro, and methylthio groups on the pyridine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKSIFHCYNVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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